molecular formula C20H20N2O4S B4157651 N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B4157651
M. Wt: 384.5 g/mol
InChI Key: NCYXZEMXARRSCX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound that belongs to the class of amides It features a methoxyphenyl group, a methylphenyl group, and a pyrrolidinylthioacetamide moiety

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-7-9-14(10-8-13)22-19(24)11-17(20(22)25)27-12-18(23)21-15-5-3-4-6-16(15)26-2/h3-10,17H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYXZEMXARRSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinylthioacetamide Core: This could involve the reaction of a pyrrolidine derivative with a thioacetic acid derivative under suitable conditions.

    Introduction of the Methoxyphenyl Group: This step might involve the reaction of the intermediate with a methoxyphenyl halide or similar reagent.

    Attachment of the Methylphenyl Group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
  • N-(2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Uniqueness

N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide may exhibit unique properties due to the presence of the methoxy and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

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